![molecular formula C10H8ClN5O B7560246 4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7560246.png)
4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can reduce inflammation and oxidative stress in cells, as well as inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its potential to inhibit the growth of bacteria and fungi, making it useful in microbiology research. However, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and limitations.
Future Directions
There are several potential future directions for research on 4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of 4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves the reaction of 5-chloro-1-methylbenzimidazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,5-oxadiazol-3-amine to yield the desired product.
Scientific Research Applications
4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has shown potential in various scientific research fields. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(5-chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c1-16-7-3-2-5(11)4-6(7)13-10(16)8-9(12)15-17-14-8/h2-4H,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFGPPRXELLJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
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